molecular formula C13H8O2S B12149865 2-Furfurylidenebenzo[b]thiophene-3(2H)-one

2-Furfurylidenebenzo[b]thiophene-3(2H)-one

Cat. No.: B12149865
M. Wt: 228.27 g/mol
InChI Key: RBJUYMGFIGINOV-WQLSENKSSA-N
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Description

2-Furfurylidenebenzo[b]thiophene-3(2H)-one is a heterocyclic compound that combines the structural features of furfural and benzothiophene. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furfurylidenebenzo[b]thiophene-3(2H)-one typically involves the condensation of furfural with benzo[b]thiophene-3(2H)-one. One common method involves the use of a base catalyst, such as sodium hydroxide, to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as column chromatography, can further enhance the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Furfurylidenebenzo[b]thiophene-3(2H)-one can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiophene ring can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Furfurylidenebenzo[b]thiophene-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Furfurylidenebenzo[b]thiophene-3(2H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. In organic electronics, the compound’s conjugated structure allows it to participate in charge transport processes, making it useful in the development of electronic devices.

Comparison with Similar Compounds

2-Furfurylidenebenzo[b]thiophene-3(2H)-one can be compared with other similar compounds, such as:

    Benzo[b]thiophene: Lacks the furfural moiety, resulting in different chemical and physical properties.

    Furfurylidene derivatives: May have different heterocyclic cores, leading to variations in reactivity and applications.

    Thieno[3,2-b]thiophene derivatives: Similar in structure but may have different electronic properties due to the presence of additional thiophene rings.

Properties

Molecular Formula

C13H8O2S

Molecular Weight

228.27 g/mol

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-1-benzothiophen-3-one

InChI

InChI=1S/C13H8O2S/c14-13-10-5-1-2-6-11(10)16-12(13)8-9-4-3-7-15-9/h1-8H/b12-8-

InChI Key

RBJUYMGFIGINOV-WQLSENKSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=CO3)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CO3)S2

Origin of Product

United States

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